Ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate
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Overview
Description
Ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of three chlorine atoms, a nitro group, and an ethyl ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate typically involves the nitration of 2,4,6-trichloropyridine followed by esterification. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The resulting nitro compound is then reacted with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Reduction: Hydrogen gas, catalysts (palladium on carbon, platinum).
Hydrolysis: Acids (hydrochloric acid), bases (sodium hydroxide).
Major Products:
- Substituted pyridines
- Amino derivatives
- Carboxylic acids
Scientific Research Applications
Ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and the pyridine ring contribute to the compound’s reactivity and specificity towards certain targets .
Comparison with Similar Compounds
2,4,6-Trichloropyridine: Lacks the nitro and ethyl ester groups, making it less reactive in certain reactions.
5-Nitropyridine-2-carboxylic acid: Contains a nitro group and a carboxylic acid group but lacks the chlorine atoms and ethyl ester group.
Ethyl 3-nitropyridine-2-carboxylate: Similar structure but different substitution pattern on the pyridine ring.
Uniqueness: Ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate is unique due to the combination of chlorine atoms, nitro group, and ethyl ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2O4/c1-2-17-8(14)3-4(9)5(13(15)16)7(11)12-6(3)10/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDWTEQPDNEBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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